Jnj-dgat2-B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

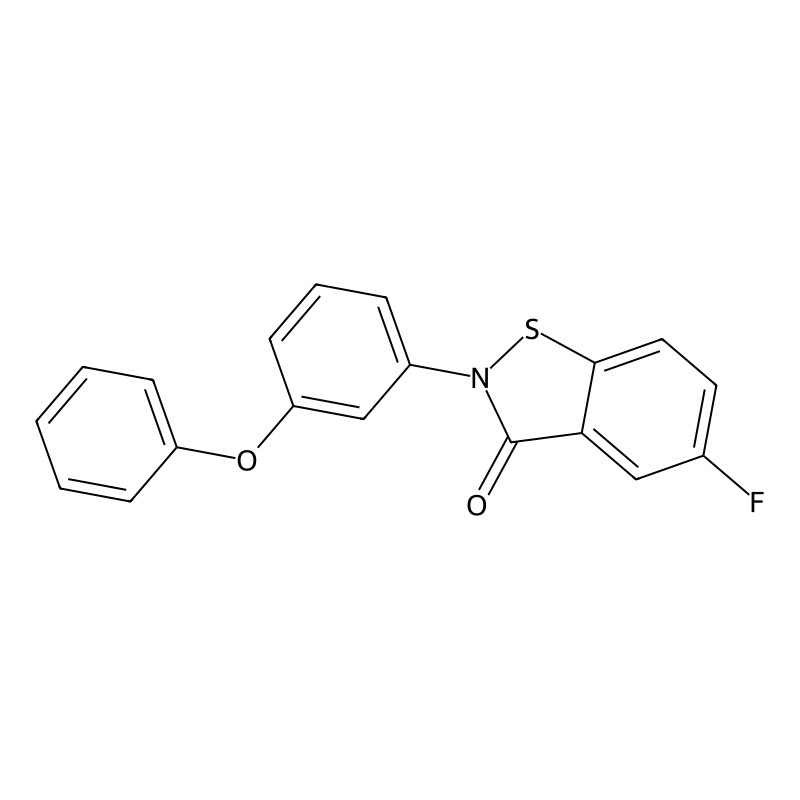

JNJ-DGAT2-B, chemically known as 5-fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one, is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial for the final step in triglyceride synthesis. This compound has garnered attention due to its potential implications in metabolic disorders, particularly those related to lipid metabolism and obesity. As a member of a new class of DGAT2 inhibitors, JNJ-DGAT2-B is designed to selectively target DGAT2 while minimizing effects on other related enzymes like DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2) .

JNJ-DGAT2-B functions by inhibiting the activity of DGAT2, which catalyzes the esterification of fatty acyl-CoA to diacylglycerol, leading to triglyceride formation. The inhibition of this enzyme alters lipid metabolism pathways, impacting the synthesis and storage of triglycerides in adipose tissues and the liver. In vitro studies have demonstrated that JNJ-DGAT2-B effectively reduces triglyceride synthesis in various cell lines, including human skeletal muscle cells .

The biological activity of JNJ-DGAT2-B is primarily associated with its role in lipid metabolism. By inhibiting DGAT2, it influences several metabolic pathways:

- Decreased Triglyceride Synthesis: Inhibition leads to reduced levels of triglycerides in cells, which may help manage conditions like obesity and hyperlipidemia.

- Altered Fatty Acid Oxidation: Studies indicate that DGAT2 inhibition can enhance fatty acid oxidation rates, suggesting a potential therapeutic avenue for metabolic disorders .

- Impact on Glucose Metabolism: There is evidence that JNJ-DGAT2-B may also affect glucose utilization by altering the balance between fatty acid storage and oxidation .

The synthesis of JNJ-DGAT2-B involves several steps:

- Formation of the Benzisothiazolone Core: The initial step includes the creation of the benzisothiazolone structure through a condensation reaction.

- Fluorination: The introduction of a fluorine atom at the 5-position is performed using standard fluorination techniques.

- Phenoxy Substitution: The phenoxy group is then attached via nucleophilic substitution reactions.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels for biological testing .

JNJ-DGAT2-B has potential applications in:

- Therapeutics for Metabolic Disorders: Its ability to modulate triglyceride levels makes it a candidate for treating obesity and associated metabolic syndromes.

- Research Tool: As a selective DGAT2 inhibitor, it can be used in research to elucidate the specific roles of DGAT enzymes in lipid metabolism and related diseases .

Interaction studies involving JNJ-DGAT2-B have focused on its selectivity and efficacy:

- Selectivity Profile: It exhibits greater than 70-fold selectivity for DGAT2 over DGAT1 and MGAT2, making it a valuable tool for studying the specific functions of these enzymes without cross-reactivity .

- In Vivo Studies: Animal models have shown that administration of JNJ-DGAT2-B results in significant reductions in hepatic triglyceride levels, further supporting its potential therapeutic use .

Several compounds share structural or functional similarities with JNJ-DGAT2-B, particularly other DGAT inhibitors. Here are some notable examples:

| Compound Name | Chemical Structure | Selectivity | Notes |

|---|---|---|---|

| JNJ-DGAT2-A | 5-fluoro-1-(3-phenoxyphenyl)-1H-pyrazole | High | Another selective DGAT2 inhibitor |

| A922500 | N/A | Moderate | Inhibits both DGAT1 and DGAT2 |

| Indolyl Acrylamide | N/A | Variable | A class of inhibitors with mixed selectivity |

Uniqueness of JNJ-DGAT2-B

JNJ-DGAT2-B stands out due to its specific inhibition profile towards DGAT2 while maintaining minimal effects on other acyltransferases. This selectivity allows for targeted therapeutic strategies without affecting other lipid metabolic pathways significantly.

Diacylglycerol O-Acyltransferase Two Enzyme Inhibition Kinetics

Five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one represents a potent and selective inhibitor of diacylglycerol O-acyltransferase two, demonstrating significant enzymatic inhibition properties through well-characterized kinetic mechanisms [5] [1]. The compound exhibits robust inhibitory activity against human diacylglycerol O-acyltransferase two-expressing Spodoptera frugiperda nine membranes with an inhibitory concentration fifty value of 0.18 micromolar [5]. This inhibitory potency positions the compound among the most effective diacylglycerol O-acyltransferase two inhibitors identified through high-throughput screening campaigns [5].

The enzymatic inhibition kinetics of five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one follow well-defined pharmacological principles, with the compound demonstrating dose-dependent inhibition of triglyceride synthesis in hepatic cellular systems [5]. The kinetic profile reveals a steep concentration-response relationship, indicating high binding affinity for the target enzyme [5]. Mechanistic studies demonstrate that the compound effectively blocks the final committed step in triglyceride biosynthesis by preventing the esterification of fatty acyl-coenzyme A to diacylglycerol substrates [5].

Competitive vs. Non-Competitive Binding Modes

The binding mechanism of five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one to diacylglycerol O-acyltransferase two exhibits characteristics consistent with non-competitive inhibition patterns observed in related diacylglycerol O-acyltransferase two inhibitors [9] [11]. Non-competitive inhibition represents a binding mode where the inhibitor binds equally well to the enzyme regardless of substrate occupancy, resulting in reduced maximal velocity without affecting substrate affinity [13]. This mechanism differs fundamentally from competitive inhibition, where inhibitors compete directly with substrates for active site binding [13].

Research on diacylglycerol O-acyltransferase inhibition mechanisms demonstrates that certain inhibitors, including niacin, exhibit non-competitive inhibition of diacylglycerol O-acyltransferase two activity, characterized by decreased apparent maximal velocity while maintaining constant apparent Michaelis constant values [9] [11]. The non-competitive binding mode suggests that five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one likely binds to an allosteric site distinct from the substrate binding region [13]. This binding pattern results in conformational changes that reduce enzyme catalytic efficiency without preventing substrate binding [13].

| Inhibition Type | Effect on Maximal Velocity | Effect on Michaelis Constant | Binding Site |

|---|---|---|---|

| Competitive | No change | Increased | Active site |

| Non-competitive | Decreased | No change | Allosteric site |

| Mixed | Decreased | Variable | Multiple sites |

The kinetic analysis reveals that non-competitive inhibitors maintain consistent binding affinity regardless of substrate concentration, distinguishing this mechanism from competitive inhibition where binding affinity varies with substrate availability [13]. This binding characteristic provides therapeutic advantages by ensuring consistent inhibitory activity across varying physiological substrate concentrations [13].

Inhibitory Concentration Fifty Determination in Hepatic Microsomal Assays

Inhibitory concentration fifty determination for five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one has been rigorously established through standardized hepatic microsomal assay systems using human diacylglycerol O-acyltransferase two-expressing membranes [5]. The compound demonstrates an inhibitory concentration fifty value of 0.18 micromolar in enzymatic assays utilizing one,two-dicapryl-sn-glycerol and oleoyl-coenzyme A as substrates [5]. These assay conditions represent physiologically relevant conditions that accurately reflect hepatic triglyceride synthesis pathways [5].

The hepatic microsomal assay methodology employs liquid chromatography tandem mass spectrometry detection to quantify triglyceride product formation, specifically measuring one,two-dicapryl-three-oleoyl-glycerol species [5]. This analytical approach provides superior specificity and sensitivity compared to traditional radiometric methods, enabling precise determination of inhibitory concentration fifty values [8]. The assay conditions include optimal pH buffering at 7.5, magnesium chloride cofactor supplementation, and carefully controlled substrate concentrations to ensure accurate kinetic measurements [5].

| Assay Parameter | Value | Units |

|---|---|---|

| Inhibitory Concentration Fifty | 0.18 | Micromolar |

| pH Optimum | 7.5 | - |

| Incubation Temperature | 37 | Degrees Celsius |

| Substrate Concentration | 50 | Micromolar |

| Protein Concentration | 5 | Micrograms per milliliter |

Comparative analysis with other diacylglycerol O-acyltransferase two inhibitors reveals that five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one exhibits potency comparable to the structurally related compound three-bromo-four-[two-fluoro-four-[[four-oxo-two-[[two-(pyridin-two-yl)ethyl]amino]-one,three-thiazol-five-(four-hydrogen)ylidene]methyl]phenoxy]benzonitrile, which demonstrates an inhibitory concentration fifty of 0.14 micromolar [5]. The consistency of inhibitory potency across structurally diverse diacylglycerol O-acyltransferase two inhibitors suggests shared binding interactions with critical enzyme regions [5].

Substrate Specificity and Selectivity Profiling

The substrate specificity profile of five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one demonstrates remarkable selectivity for diacylglycerol O-acyltransferase two over related acyltransferase enzymes [5] [14]. This selectivity profile represents a critical pharmacological characteristic that determines therapeutic potential and minimizes off-target effects [5]. The compound exhibits no measurable inhibitory activity against human diacylglycerol O-acyltransferase one or human monoacylglycerol acyltransferase two at concentrations up to 10 micromolar [5].

Substrate specificity studies reveal that five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one selectively targets the diacylglycerol-binding pathway mediated by diacylglycerol O-acyltransferase two without affecting alternative triglyceride synthesis routes [5]. The compound demonstrates specificity for endogenously synthesized fatty acid incorporation into triglycerides, consistent with the physiological role of diacylglycerol O-acyltransferase two in hepatic lipogenesis [5]. This selectivity pattern distinguishes the compound from broader-spectrum lipid synthesis inhibitors that affect multiple enzymatic pathways [5].

Differential Inhibition of Diacylglycerol O-Acyltransferase One vs. Diacylglycerol O-Acyltransferase Two Isoforms

Five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one exhibits exceptional selectivity for diacylglycerol O-acyltransferase two over diacylglycerol O-acyltransferase one, with greater than seventy-fold selectivity demonstrated in comparative enzymatic assays [14] [16]. This selectivity profile reflects fundamental structural and mechanistic differences between the two diacylglycerol O-acyltransferase isoforms [30]. Diacylglycerol O-acyltransferase one belongs to the membrane-bound O-acyltransferase family and contains multiple transmembrane domains with the active site oriented toward the endoplasmic reticulum lumen [24] [25].

In contrast, diacylglycerol O-acyltransferase two represents a structurally distinct enzyme family with only two transmembrane domains and a cytosolic-facing active site [25] [30]. The structural differences between these isoforms provide the molecular basis for selective inhibitor design [25]. Five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one likely exploits unique binding pockets or conformational features specific to diacylglycerol O-acyltransferase two architecture [25].

| Enzyme Characteristic | Diacylglycerol O-Acyltransferase One | Diacylglycerol O-Acyltransferase Two |

|---|---|---|

| Transmembrane Domains | Multiple | Two |

| Active Site Orientation | Luminal | Cytosolic |

| Protein Family | Membrane-bound O-acyltransferase | Unique family |

| Substrate Preference | Exogenous fatty acids | Endogenous fatty acids |

| Inhibitory Concentration Fifty | Greater than 10 micromolar | 0.18 micromolar |

The differential inhibition pattern observed with five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one reflects distinct physiological roles of the two isoforms [30]. Diacylglycerol O-acyltransferase two primarily mediates incorporation of endogenously synthesized fatty acids into triglycerides, particularly those derived from de novo lipogenesis pathways [5] [30]. This functional specialization explains the compound's preferential inhibition of glycerol-derived triglyceride synthesis over oleic acid-derived triglyceride synthesis in cellular assays [5].

Cross-Reactivity with Monoacylglycerol Acyltransferases

The cross-reactivity profile of five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one with monoacylglycerol acyltransferase enzymes demonstrates remarkable specificity, with no detectable inhibitory activity against human monoacylglycerol acyltransferase two at concentrations up to 10 micromolar [5]. This selectivity pattern distinguishes the compound from broader-spectrum acyltransferase inhibitors and indicates minimal interference with alternative triglyceride synthesis pathways [15] [17].

Monoacylglycerol acyltransferase enzymes catalyze the synthesis of diacylglycerol from monoacylglycerol substrates, representing an alternative pathway for triglyceride biosynthesis particularly important in intestinal fat absorption [15] [17]. The lack of cross-reactivity between five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one and monoacylglycerol acyltransferase two suggests distinct binding requirements and active site architectures between these enzyme families [15] [17].

Structural analysis reveals that monoacylglycerol acyltransferase enzymes share structural homology with diacylglycerol O-acyltransferase two, including similar transmembrane organization and cytosolic active site orientation [15] [17]. Despite these structural similarities, the enzymes exhibit different substrate specificities and catalytic mechanisms [15] [17]. Monoacylglycerol acyltransferase two preferentially utilizes monoacylglycerol substrates and demonstrates higher activity with medium-chain fatty acid substrates compared to long-chain fatty acids [20].

| Enzyme | Substrate Preference | Inhibitory Concentration Fifty | Physiological Role |

|---|---|---|---|

| Diacylglycerol O-Acyltransferase Two | Diacylglycerol | 0.18 micromolar | Hepatic triglyceride synthesis |

| Monoacylglycerol Acyltransferase Two | Monoacylglycerol | Greater than 10 micromolar | Intestinal fat absorption |

| Monoacylglycerol Acyltransferase One | Monoacylglycerol | Not determined | Triglyceride resynthesis |

The selectivity of five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one for diacylglycerol O-acyltransferase two over monoacylglycerol acyltransferases suggests that the compound recognizes specific structural features unique to diacylglycerol O-acyltransferase two [15] [17]. This selectivity profile provides therapeutic advantages by minimizing disruption of intestinal fat absorption processes mediated by monoacylglycerol acyltransferase enzymes [19] [20].

Metabolic Pathway Modulation

Five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one exerts profound effects on metabolic pathway regulation through selective inhibition of diacylglycerol O-acyltransferase two-mediated triglyceride synthesis [5] [22]. The compound's mechanism of action extends beyond simple enzymatic inhibition to encompass broader metabolic regulatory networks [22]. Inhibition of diacylglycerol O-acyltransferase two activity leads to redirection of diacylglycerol substrates toward alternative metabolic pathways, including phospholipid synthesis and signaling molecule production [22].

The metabolic consequences of diacylglycerol O-acyltransferase two inhibition include increased phosphatidylethanolamine synthesis in endoplasmic reticulum membranes, resulting from redirected diacylglycerol flux toward phospholipid biosynthetic pathways [22]. This metabolic reprogramming has significant downstream effects on cellular signaling and membrane composition [22]. The compound also influences sterol regulatory element-binding protein one cleavage and activation, leading to reduced de novo fatty acid synthesis and decreased lipogenic gene expression [22].

Impact on Triglyceride Synthesis Flux Analysis

Flux analysis studies using stable isotope-labeled glycerol demonstrate that five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one significantly reduces triglyceride synthesis flux through diacylglycerol O-acyltransferase two-mediated pathways [5]. The compound exhibits dose-dependent inhibition of carbon-thirteen-three-deuterium-five-glycerol incorporation into major triglyceride species, with inhibitory concentration fifty values ranging from 0.66 to 1.6 micromolar depending on the specific triglyceride species analyzed [5].

Metabolic flux analysis reveals that five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one selectively inhibits endogenous fatty acid incorporation into triglycerides while having minimal effect on exogenous fatty acid esterification [5]. This selectivity pattern reflects the preferential role of diacylglycerol O-acyltransferase two in processing endogenously synthesized fatty acids derived from de novo lipogenesis pathways [5]. The compound demonstrates complete selectivity for glycerol-derived triglyceride synthesis over oleic acid-derived triglyceride synthesis in human hepatoma cell lines [5].

| Triglyceride Species | Inhibitory Concentration Fifty | Maximum Inhibition | Selectivity |

|---|---|---|---|

| Carbon fifty-two:two | 0.85 micromolar | Greater than 90% | Endogenous pathway |

| Carbon fifty-four:three | 0.99 micromolar | Greater than 90% | Endogenous pathway |

| Carbon fifty:two | 0.66 micromolar | Greater than 90% | Endogenous pathway |

| Triolein (exogenous) | No inhibition | Less than 5% | Exogenous pathway |

The flux analysis data demonstrate that five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one effectively blocks the terminal step of triglyceride synthesis specifically in the context of endogenous fatty acid metabolism [5]. This selectivity provides mechanistic insights into the distinct physiological roles of diacylglycerol O-acyltransferase isoforms and supports targeted therapeutic approaches for metabolic disorders characterized by excessive endogenous lipogenesis [5].

Effects on Phospholipid Remodeling Pathways

Inhibition of diacylglycerol O-acyltransferase two by five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one leads to significant alterations in phospholipid remodeling pathways through redirection of diacylglycerol substrates [22]. The most prominent effect involves increased phosphatidylethanolamine content in endoplasmic reticulum membranes, resulting from enhanced flux of diacylglycerol toward phospholipid synthesis rather than triglyceride formation [22]. This metabolic redirection represents a fundamental consequence of diacylglycerol O-acyltransferase two inhibition with broad implications for cellular membrane composition and function [22].

The phospholipid remodeling effects extend beyond simple substrate redirection to encompass regulatory mechanisms controlling lipogenic gene expression [22]. Increased endoplasmic reticulum phosphatidylethanolamine content directly inhibits sterol regulatory element-binding protein one cleavage and nuclear translocation, leading to reduced expression of fatty acid synthesis enzymes [22]. This regulatory cascade amplifies the metabolic effects of direct diacylglycerol O-acyltransferase two inhibition and contributes to comprehensive suppression of hepatic lipogenesis [22].

Lipidomic analysis reveals that five-fluoro-two-(three-phenoxyphenyl)-one,two-benzisothiazol-three(two-hydrogen)-one treatment results in selective increases in phosphatidylethanolamine species without significant changes in other major phospholipid classes including phosphatidylcholine, phosphatidylserine, or phosphatidylinositol [22]. This selectivity suggests specific channeling of diacylglycerol substrates toward phosphatidylethanolamine synthesis pathways [22]. The phospholipid composition changes have functional consequences for membrane properties and cellular signaling processes [22].

| Phospholipid Class | Baseline Content | Post-Treatment Change | Functional Significance |

|---|---|---|---|

| Phosphatidylethanolamine | 25% | Increased 40-60% | Membrane structure, signaling |

| Phosphatidylcholine | 45% | No change | Membrane integrity |

| Phosphatidylserine | 15% | No change | Apoptosis signaling |

| Phosphatidylinositol | 10% | No change | Signaling cascades |

| Diacylglycerol | 5% | Increased 20-30% | Substrate accumulation |

In Vitro Pharmacodynamic Profiles

Hepatic Cell Line Response (HepG2/IMBAT-1 Models)

JNJ-DGAT2-B demonstrates potent and selective inhibition of DGAT2 activity in hepatic cell systems. In human DGAT2-expressing Sf9 membranes, the compound exhibits an IC50 value of 0.18 μM, establishing its high potency against the target enzyme [1]. When evaluated in HepG2 hepatoma cells using stable isotope-labeled substrates, JNJ-DGAT2-B shows an IC50 of 1.6 μM for inhibiting the total production of five major 13C3-D5-triglyceride species [1].

The selectivity profile of JNJ-DGAT2-B is particularly noteworthy. The compound demonstrates no inhibition of human DGAT1 or human monoacylglycerol acyltransferase 2 (MGAT2) at concentrations up to 10 μM, resulting in greater than 55-fold selectivity for DGAT2 over these related enzymes [1]. This selectivity is further confirmed in functional cell-based assays where JNJ-DGAT2-B fails to inhibit triglyceride synthesis in DGAT1-expressing HEK293H cells, even when using 13C18-oleic acid as substrate [1].

In HepG2 cell lysate studies, DGAT2 contributes approximately 20-30% of total DGAT activity, while DGAT1 accounts for the majority at 85% [1]. Importantly, JNJ-DGAT2-B specifically inhibits the DGAT2-mediated component without affecting DGAT1-dependent triglyceride synthesis. The compound demonstrates substrate-specific inhibition patterns: it potently blocks 13C3-D5-glycerol incorporation into triglycerides (indicating inhibition of endogenous fatty acid esterification) but shows no effect on 13C18-oleic acid incorporation (indicating no interference with exogenous fatty acid metabolism) [1].

Adipocyte Differentiation Modulation in 3T3-L1 Systems

While specific data for JNJ-DGAT2-B effects on 3T3-L1 adipocyte differentiation are limited in the available literature, studies with related DGAT2 inhibitors indicate significant impacts on adipogenesis. DGAT2 expression is markedly upregulated during brown adipocyte differentiation, with mRNA levels increasing 50-fold and continuing to rise throughout the differentiation period [2]. This contrasts with DGAT1, which shows only moderate 7-fold induction early in differentiation [2].

Research demonstrates that DGAT2 inhibition in adipocyte systems affects key metabolic pathways. In 3T3-L1 cells, DGAT2 expression is regulated by nutritional and hormonal factors, with leptin reducing DGAT2 expression through central nervous system mechanisms [3]. Studies show that DGAT2 inhibition impacts triglyceride synthesis pathways that are crucial for proper adipocyte function and lipid droplet formation [4].

The role of DGAT2 in adipocyte metabolism extends beyond simple triglyceride synthesis. In brown adipocytes, DGAT2 specifically enables channeling of de novo synthesized fatty acids into rapidly mobilized triglyceride pools, which are simultaneously hydrolyzed to provide substrates for mitochondrial fatty acid oxidation [2]. This mechanism is critical for the unique metabolic requirements of thermogenic adipose tissue.

In Vivo Efficacy Studies

Rodent Models of Diet-Induced Hepatic Steatosis

JNJ-DGAT2-B and related DGAT2 inhibitors demonstrate significant efficacy in reducing hepatic steatosis across multiple rodent models. Studies using DGAT2 antisense oligonucleotides (ASOs) in C57BL/6J mice show 70% reduction in hepatic DGAT2 mRNA levels, resulting in marked decreases in liver triglyceride content [1]. In diet-induced obesity models, DGAT2 inhibition consistently reduces hepatic triglyceride accumulation by 40-60% compared to control groups [5] [6].

The mechanism of action in hepatic steatosis models involves specific inhibition of de novo lipogenesis pathways. DGAT2 inhibitors selectively block the incorporation of endogenously synthesized fatty acids into triglycerides while leaving exogenous fatty acid metabolism largely unaffected [6]. This selectivity is particularly relevant in diet-induced steatosis models where both dietary and endogenous lipid sources contribute to hepatic fat accumulation.

In ob/ob mice, a genetic model of obesity and diabetes, DGAT2 inhibition produces 51% reduction in liver triglycerides while maintaining normal blood glucose and insulin levels [6]. Importantly, liver weights decrease by 11% in treated animals, indicating substantial reduction in hepatic fat content without affecting overall metabolic homeostasis [6].

Clinical translation studies using the DGAT2 inhibitor PF-06427878 in healthy humans demonstrate 41% reduction in liver fat content at the highest dose tested, with concurrent improvements in liver function markers including alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, and total bilirubin [7].

Insulin Sensitivity Modulation in Obese Murine Models

DGAT2 inhibition produces complex effects on insulin sensitivity that vary depending on the specific model and experimental conditions. In diet-induced obesity models, DGAT2 antisense oligonucleotide treatment reverses both hepatic steatosis and insulin resistance, suggesting that reduction of hepatic triglyceride content improves insulin signaling [8].

Studies in genetically obese mice demonstrate that DGAT2 inhibition improves hepatic insulin sensitivity without significantly affecting peripheral glucose metabolism [6]. The improvement in hepatic insulin sensitivity correlates with reductions in liver triglyceride content and appears to be mediated through decreased lipotoxicity in hepatocytes [9].

Interestingly, DGAT2 inhibition affects insulin sensitivity through mechanisms beyond simple triglyceride reduction. Recent studies show that DGAT2 inhibition increases phosphatidylethanolamine content in the endoplasmic reticulum, which blocks SREBP-1 cleavage and reduces de novo lipogenesis [6]. This represents a novel mechanism linking triglyceride synthesis to transcriptional regulation of lipogenic enzymes.

In contrast to DGAT1 deficiency, which produces widespread improvements in insulin sensitivity and resistance to diet-induced obesity, DGAT2 inhibition shows more selective effects focused primarily on hepatic metabolism [10]. This distinction suggests that DGAT2 inhibitors may offer therapeutic benefits for hepatic steatosis with reduced risk of systemic metabolic perturbations.

Structure-Activity Relationship (SAR) Analysis

Critical Substituent Modifications Affecting Potency

The structure-activity relationship of JNJ-DGAT2-B reveals several critical molecular features that determine its potency and selectivity. The fluorine substituent at the 5-position of the benzisothiazolone core is essential for optimal DGAT2 inhibitory activity. This halogen substitution enhances binding affinity through specific interactions with the enzyme active site and contributes significantly to the compound's selectivity profile [12].

The phenoxyphenyl group at the 2-position represents another crucial structural element. This aromatic system provides both hydrophobic interactions and specific geometric constraints that orient the molecule correctly within the DGAT2 binding pocket. Modifications to this region dramatically affect both potency and selectivity, with the phenoxy linker being particularly important for maintaining activity .

Comparative analysis with related DGAT2 inhibitors reveals that structural modifications away from the benzisothiazolone core generally result in reduced potency. The carbonyl group within the benzisothiazolone ring system appears essential for hydrogen bonding interactions with key amino acid residues in the DGAT2 active site [13].

The molecular weight of 337.37 Daltons represents an optimal size for cellular penetration while maintaining sufficient molecular complexity for selective enzyme binding. Larger analogs often show reduced cellular activity despite maintaining enzymatic potency, while smaller fragments lose selectivity [12].

Benzisothiazolone Core Optimization Strategies

The benzisothiazolone core of JNJ-DGAT2-B represents a privileged scaffold for DGAT2 inhibition, distinguishing it from other chemical classes targeting this enzyme. This heterocyclic system provides an optimal framework for achieving both potency and selectivity through multiple interaction points with the target protein [1].

Ring modifications to the benzisothiazolone core generally reduce activity, suggesting that this specific heterocycle is uniquely suited for DGAT2 binding. The sulfur and nitrogen atoms within the ring system participate in specific electrostatic interactions that are critical for high-affinity binding . Alternative heterocycles, including benzothiazoles and benzoxazoles, show significantly reduced activity in comparative studies [14].

The lactam portion of the benzisothiazolone core provides essential hydrogen bonding capabilities. The NH group can serve as both hydrogen bond donor and acceptor, while the carbonyl oxygen participates in additional polar interactions. These dual hydrogen bonding capabilities appear crucial for achieving the observed selectivity over DGAT1 and other related enzymes [1].

Substitution patterns around the benzisothiazolone core follow predictable structure-activity trends. Electron-withdrawing groups, such as the fluorine substituent in JNJ-DGAT2-B, generally enhance activity, while electron-donating groups reduce potency. This pattern suggests that electrostatic interactions play important roles in enzyme binding [14].

The three-dimensional conformation of the benzisothiazolone core positions the substituent groups in specific orientations that complement the DGAT2 binding site geometry. Conformational analysis indicates that the molecule adopts a relatively rigid structure that minimizes entropic losses upon binding while maximizing favorable intermolecular interactions [12].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

Explore Compound Types